5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
Description
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWYAYRDALXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine has shown promise in medicinal chemistry due to its biological activity. Preliminary studies indicate that this compound and its derivatives may serve as potential therapeutic agents in the treatment of various diseases.
Anticancer Activity
Research has highlighted the compound's potential anticancer properties. In vitro studies have demonstrated significant efficacy against several human tumor cell lines, suggesting that it may inhibit cancer cell growth effectively. For instance, compounds structurally related to 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine have been evaluated for their antimitotic activity, yielding promising results with mean growth inhibition values indicating effective cytotoxicity against cancer cells .
Pain Management
Another area of investigation involves the compound's role as a TRPV1 antagonist, which is significant for pain management. Studies have shown that related compounds can inhibit the release of neuropeptides associated with pain pathways, indicating a potential application in treating osteoarthritis pain . The modulation of glutamate and calcitonin gene-related peptide (CGRP) release suggests that 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine could be explored further for analgesic properties.
Organic Synthesis Applications
The synthesis of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine has been optimized through various methods, contributing to its application in organic chemistry.
Synthesis Techniques
Several synthetic routes have been developed for producing this compound. These methods often involve the use of trifluoroacetic acid and other reagents to achieve high yields and purity . The ability to synthesize this compound efficiently allows for its use in further chemical modifications, enhancing its utility in research and development.
Interaction Studies
Understanding the interactions of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine with biological targets is crucial for developing therapeutic applications.
Binding Affinities
Research has focused on elucidating the binding affinities of this compound with various proteins involved in disease pathways. These interaction studies aim to clarify its mechanism of action and potential side effects when used therapeutically . The findings suggest that 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine may interact favorably with targets implicated in cancer and pain conditions.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
- 4-(4-chlorophenyl)-2-(trifluoromethyl)oxazol-5(4H)-one
Uniqueness
5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science.
Biological Activity
5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is an organic compound with significant biological relevance, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₀H₇F₃N₂O
- Molecular Weight : 228.17 g/mol
The presence of a trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity and interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine exhibits significant biological activity. It has been investigated for various pharmacological properties, including:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer effects against several cancer cell lines. For instance, certain derivatives demonstrated percent growth inhibitions (PGIs) ranging from 57% to over 86% against various cancer types, including ovarian and lung cancers .
- Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of enzymes such as cyclooxygenase (COX), which is significant in inflammatory pathways. Some oxazole derivatives have shown selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .
Research has focused on elucidating the mechanism of action of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine through interaction studies with proteins involved in disease pathways. These studies aim to determine its binding affinities and potential side effects when used therapeutically.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique properties of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-(Trifluoromethyl)benzo[d]oxazole | 0.50 | Contains a benzo[d]oxazole structure; potential bioactivity. |
| 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | 0.51 | Pyrimidine core; explored for different pharmacological properties. |
| Ethyl 2-aminooxazole-4-carboxylate | 0.59 | Carboxylate group adds polar character; potential applications in synthesis. |
| 4-Oxazolemethanamine hydrochloride | 0.57 | Amino group enhances reactivity; used in medicinal chemistry. |
The trifluoromethyl substitution on the phenyl ring significantly influences the chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
- Anticancer Studies : In a study conducted by the National Cancer Institute, several derivatives were tested against a panel of cancer cell lines, revealing substantial growth inhibition rates. For example, one derivative showed an 86% inhibition rate against the OVCAR-8 ovarian cancer cell line .
- Enzyme Inhibition : Research indicates that oxazole derivatives can inhibit lipoxygenase (LOX), demonstrating potential as anti-inflammatory agents. Specific compounds within this class have shown IC₅₀ values indicating effective inhibition of lipid peroxidation, a key factor in oxidative stress-related diseases .
- Docking Studies : Molecular docking studies have suggested that the binding interactions of this compound with target proteins can elucidate its potential therapeutic effects and side effects, paving the way for further drug development efforts .
Q & A
Q. What are the optimal synthetic routes for 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization reactions using trifluoromethylphenyl precursors. Key parameters include solvent choice (e.g., THF for low-temperature reactions ), catalysts like t-BuOK , and reaction time. Refluxing with polar aprotic solvents (e.g., DMF) can enhance cyclization efficiency, as demonstrated in analogous oxazole syntheses . Purification via column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) is critical to isolate the product with >95% purity . Yield optimization requires balancing stoichiometry and temperature: for example, maintaining 0°C during ethyl chloroformate addition minimizes side reactions .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- X-ray crystallography : Provides definitive confirmation of molecular geometry, as shown for structurally similar oxazoles (e.g., bond angles and torsion angles ).
- Mass spectrometry (HRMS) : Orbitrap Fusion Lumos systems with ETD enable precise molecular weight determination (e.g., C₁₀H₇F₃N₂O, MW 228.17) .
- NMR spectroscopy : ¹⁹F NMR is crucial for confirming trifluoromethyl group integrity, while ¹H/¹³C NMR resolves oxazole ring protons and aromatic substituents .
Q. What are the recommended storage conditions to ensure compound stability?
Answer: Store at 2–8°C in dark, airtight containers to prevent photodegradation and moisture absorption . The trifluoromethyl group’s electron-withdrawing nature may increase susceptibility to hydrolysis, necessitating desiccants during long-term storage.
Q. How can researchers preliminarily assess the compound's bioactivity?
Answer:
- In vitro assays : Use one-dose screening (e.g., 10 µM) for anticancer activity (MTT assay) or antioxidant potential (DPPH radical scavenging) .
- Structural analogs : Compare with oxadiazole derivatives showing IC₅₀ values <50 µM in cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Systematic substitution : Modify the oxazole ring’s C4/C5 positions with electron-withdrawing/donating groups (e.g., halogens, methoxy) and evaluate changes in bioactivity .
- Pharmacophore modeling : Use crystallographic data (e.g., dihedral angles from ) to identify critical hydrogen-bonding motifs.
- In vivo testing : Prioritize derivatives with <10 µM IC₅₀ in vitro for pharmacokinetic studies (e.g., bioavailability, metabolic stability).
Q. How should contradictory bioactivity data across studies be resolved?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time). Discrepancies in antioxidant activity may arise from DPPH assay vs. SOD mimicry testing .
- Dose-response validation : Replace one-dose results with full IC₅₀ curves to confirm potency thresholds .
Q. What computational methods predict the compound’s reactivity and binding modes?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using software like Gaussian .
- Molecular docking : Leverage X-ray structures (e.g., PDB IDs) to model interactions with targets like kinases or antioxidant enzymes .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories using GROMACS .
Q. What mechanistic insights exist for its biological activity, and how can they be validated?
Answer:
- Anticancer mechanisms : Evaluate mitochondrial membrane disruption (JC-1 staining) or caspase-3 activation in apoptosis assays .
- Antioxidant pathways : Measure ROS scavenging (e.g., H₂DCFDA fluorescence) and Nrf2 pathway activation .
- Target identification : Use pull-down assays with biotinylated analogs or CRISPR screens to identify binding partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
